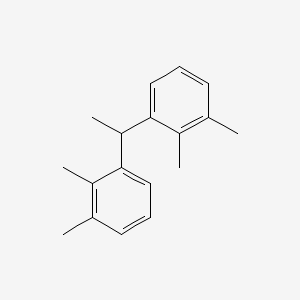
1,1'-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) is a chemical compound characterized by its unique structure, consisting of two 2,3-dimethylbenzene groups connected by an ethane-1,1-diyl bridge. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) typically involves the reaction of methylbenzene with ethylene in the presence of suitable catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or toluene. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts by facilitating the formation of transition states, thereby lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparaison Avec Des Composés Similaires
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): Known for its use in nonlinear optical properties and catalytic reactions.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium): Utilized in crystal structure studies and as a catalyst in various organic transformations.
NHS-PEG2-SS-PEG2-NHS: Features a similar structure but with a longer polyethylene glycol chain, used in drug delivery and bioconjugation.
The uniqueness of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
35464-49-4 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-[1-(2,3-dimethylphenyl)ethyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-12-8-6-10-17(14(12)3)16(5)18-11-7-9-13(2)15(18)4/h6-11,16H,1-5H3 |
Clé InChI |
DQAZLNHCFTUZEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C2=CC=CC(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
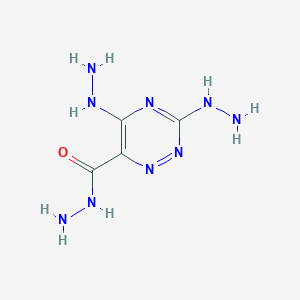
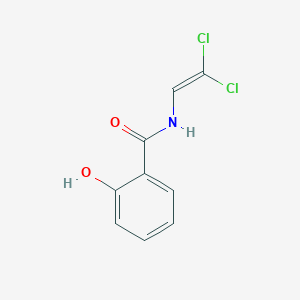

![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
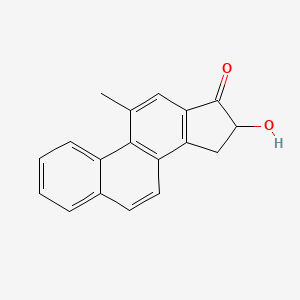
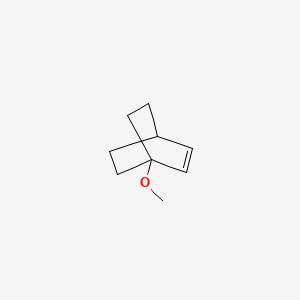
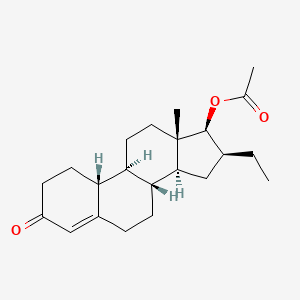

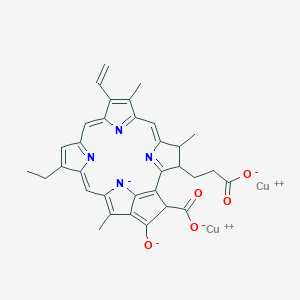

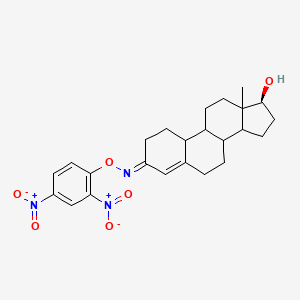
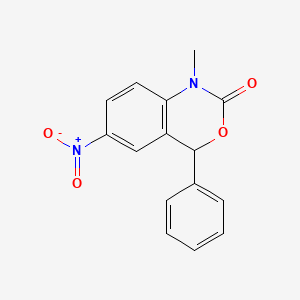
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
